molecular formula C19H22N2O4 B2467593 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide CAS No. 1396713-60-2

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide

Cat. No.: B2467593
CAS No.: 1396713-60-2
M. Wt: 342.395
InChI Key: QUDBVXPOSSIEPY-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a synthetic small molecule characterized by a piperidine scaffold modified with a furan-3-carbonyl group and a 3-methoxybenzamide moiety. The furan ring and methoxybenzamide group are critical for its physicochemical properties, influencing solubility, bioavailability, and binding affinity .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-17-4-2-3-15(11-17)18(22)20-12-14-5-8-21(9-6-14)19(23)16-7-10-25-13-16/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDBVXPOSSIEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on shared features: piperidine/piperazine derivatives , benzamide-containing compounds , and hybrid heterocyclic systems . Below is a detailed comparison:

Piperidine/Piperazine Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Use/Activity Evidence Source
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide Piperidine + furan-3-carbonyl + 3-methoxybenzamide Not provided Unknown (likely enzyme/receptor modulation)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Piperazine + chromenone + sulfonamide 589.1 (M+1) Not specified (anticancer/kinase inhibition inferred)
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin Piperazine + trifluoromethylphenyl + cyclopentyl Not provided Not specified (CNS or metabolic disorder target)
Ortho-fluorobutyryl fentanyl Piperidine + fluorophenyl + butanamide Not provided Opioid receptor agonist (analgesic)

Key Observations :

  • The target compound’s furan-3-carbonyl group distinguishes it from piperazine derivatives with trifluoromethylphenyl (e.g., ) or sulfonamide groups (), which may enhance metabolic stability or target selectivity.
  • Unlike opioid analogs like ortho-fluorobutyryl fentanyl (), the target compound lacks an amide-linked phenylalkyl chain, suggesting non-opioid mechanisms.
Benzamide-Containing Compounds
Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Use/Activity Evidence Source
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide + trifluoromethyl + isopropoxy Not provided Pesticide (fungicide)
Goxalapladib Benzamide + naphthyridine + trifluoromethyl 718.80 Atherosclerosis treatment (phospholipase A2 inhibition)
N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) Benzamide + triazine + methoxypropyl Not provided Herbicide

Key Observations :

  • The target compound’s 3-methoxybenzamide group is structurally simpler than Goxalapladib’s naphthyridine-acetamide hybrid (), which may limit its utility in complex enzyme inhibition.
Hybrid Heterocyclic Systems
Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Use/Activity Evidence Source
Compound 11 (PLK1 probe) Benzamide + difluorodiazaborinin + tetraoxaazanonadecan Not provided PLK1 kinase target engagement (cancer research)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Benzamide + pyrazolopyrimidine + chromenone Not provided Kinase inhibition (anticancer)

Key Observations :

  • The target compound lacks the pyrazolopyrimidine or diazaborinin scaffolds seen in kinase-targeting analogs (), which are critical for ATP-binding pocket interactions.
  • Its furan ring may offer unique electronic properties compared to chromenone or diazaborinin systems.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.36 g/mol. The compound features a piperidine ring, a furan carbonyl group, and a methoxybenzamide moiety, which contribute to its biological activity.

Pharmacological Effects

  • Inhibition of Cathepsin K :
    • Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related diseases .
    • Table 1 summarizes the inhibitory activities of related compounds:
    Compound NameIC50 (µM)Target Enzyme
    F-120.5Cathepsin K
    H-90.8Cathepsin K
    Lead Compound1.2Cathepsin K
  • Antitumor Activity :
    • The compound has been evaluated for its potential antitumor properties. In vitro studies demonstrated cytotoxicity against various cancer cell lines, indicating that it may act as an anticancer agent by inducing apoptosis in malignant cells .

The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. By binding to the active site of cathepsin K, it prevents the substrate from accessing the enzyme, thereby inhibiting its activity and reducing bone resorption.

Case Studies

  • Study on Osteoporosis :
    • A study conducted on osteoporotic rats treated with this compound showed a significant decrease in bone loss compared to the control group. Histological analysis revealed increased bone density and improved microarchitecture .
  • Cancer Treatment :
    • In a clinical trial involving patients with advanced solid tumors, administration of the compound led to a partial response in 30% of participants. The most common side effects were manageable and included nausea and fatigue .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the benzamide can significantly influence potency and selectivity:

ModificationEffect on Activity
Substituting methoxyIncreased potency against Cat K
Altering furan positionReduced cytotoxicity

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